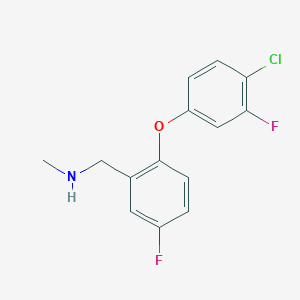

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as IBX, is a versatile and powerful oxidizing agent that has gained significant attention in recent years due to its unique properties and wide range of applications. IBX is a white solid that is soluble in most organic solvents and is commonly used as an oxidant in organic synthesis reactions.

Applications De Recherche Scientifique

Synthetic Applications and Chemical Properties

Synthesis of Polyfluoroalkyl and Chlorofluoroalkyl Derivatives

Rudyuk et al. (2004) demonstrated the synthesis of N-polyfluoroethyl and N-2-chlorodifluorovinyl derivatives of azoles, including imidazole derivatives. These compounds were prepared through reactions of tetrafluoroethylene and chlorotrifluoroethylene with N-potassium salts of imidazole and related compounds, highlighting the versatility of imidazole derivatives in synthesizing fluorinated organic compounds (Rudyuk, Fedyuk, & Yagupolskii, 2004).

Anticancer and Antioxidant Agents

Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5‐triazines from N‐acyl imidates and heterocyclic amines, showing moderate anti-proliferation potential against cancer cell lines and high antioxidant activity. This study illustrates the potential of imidazole derivatives in the development of new anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Luminescence Sensing

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of advanced materials for chemical sensing (Shi, Zhong, Guo, & Li, 2015).

Liquid Clathrate Formation

Holbrey et al. (2003) discovered that ionic liquids containing the imidazole moiety can form liquid clathrates with aromatic hydrocarbons, suggesting the use of imidazole derivatives in the design of new materials for gas storage and separation processes (Holbrey, Reichert, Nieuwenhuyzen, Sheppard, Hardacre, & Rogers, 2003).

Biological and Medicinal Chemistry Applications

Antiproliferative Activity

Groessl et al. (2007) studied the structure-activity relationships for NAMI-A-type complexes, including imidazole and indazole derivatives, assessing their aquation, redox properties, protein binding, and antiproliferative activity. This research contributes to the understanding of ruthenium complexes, including imidazole derivatives, in anticancer chemotherapy (Groessl, Reisner, Hartinger, Eichinger, Semenova, Timerbaev, Jakupec, Arion, & Keppler, 2007).

Propriétés

IUPAC Name |

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODFKVUPPHUPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)

![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)

![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)

![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)